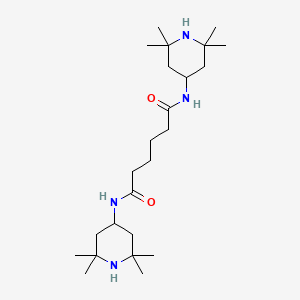
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide, commonly referred to as Tinuvin 770, is a widely used UV stabilizer in various industries such as plastics, coatings, and textiles. It is a highly effective antioxidant that prevents the degradation of materials caused by UV radiation. The purpose of
Mecanismo De Acción
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide acts as a free radical scavenger, preventing the degradation of materials caused by UV radiation. It works by absorbing UV radiation and converting it into heat, which is then dissipated. This prevents the formation of free radicals that can cause degradation of the material. In addition, it can also act as a hydrogen donor, further preventing the formation of free radicals.
Biochemical and Physiological Effects
This compound has low toxicity and is not expected to have any significant effects on human health. It is not absorbed through the skin and is not expected to accumulate in the body. However, it is important to handle the substance with care and follow proper safety protocols when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide is a highly effective UV stabilizer that can prevent the degradation of materials caused by UV radiation. It is easy to handle, has low toxicity, and is widely available. However, it can be expensive, and its effectiveness can be affected by factors such as temperature, humidity, and exposure time.
Direcciones Futuras
There are several future directions for the research and development of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide. One area of focus is the development of new materials that require UV protection, such as biodegradable plastics. Another area of research is the optimization of the synthesis method to improve the purity and yield of the final product. Additionally, there is a need for further research on the long-term effectiveness of this compound in various applications. Finally, there is a need for the development of more cost-effective UV stabilizers that can provide comparable or better performance than this compound.
Métodos De Síntesis
The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with hexanediamine in the presence of a catalyst. The resulting product is then purified through recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a UV stabilizer.
Aplicaciones Científicas De Investigación
N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)hexanediamide has been extensively studied for its UV stabilization properties in various industries. It has been shown to be highly effective in preventing the degradation of polymers and coatings caused by UV radiation. In addition, it has been used in the development of new materials that require UV protection. The scientific research on this compound has contributed significantly to the advancement of UV stabilizer technology.
Propiedades
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O2/c1-21(2)13-17(14-22(3,4)27-21)25-19(29)11-9-10-12-20(30)26-18-15-23(5,6)28-24(7,8)16-18/h17-18,27-28H,9-16H2,1-8H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUCVGWSNUAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)
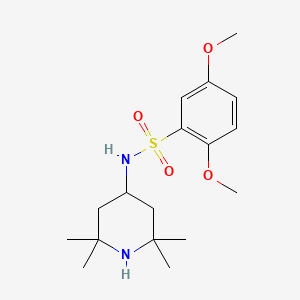
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5328547.png)
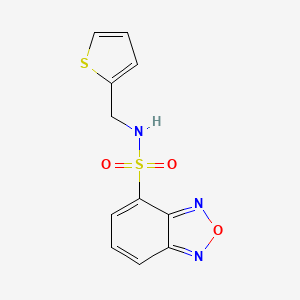
![N-methyl-N-[3-(2-methylphenoxy)propyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328552.png)
![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
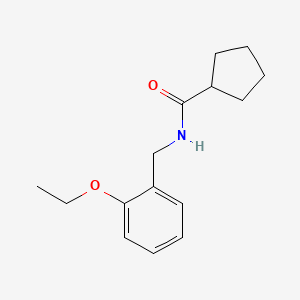
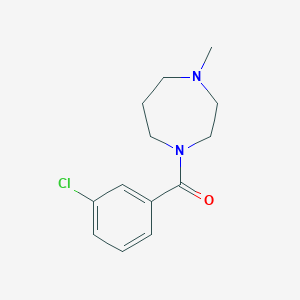
![N-[3-(4-morpholinyl)propyl]cyclooctanamine](/img/structure/B5328615.png)